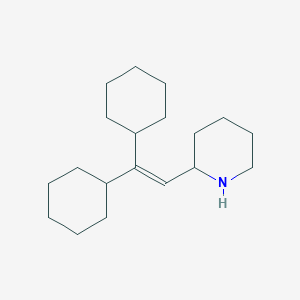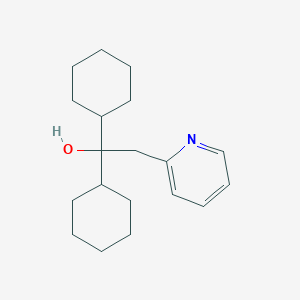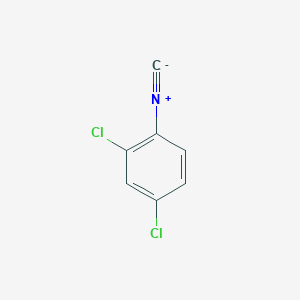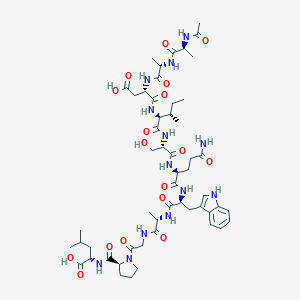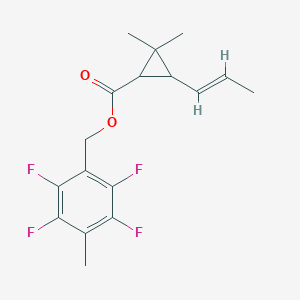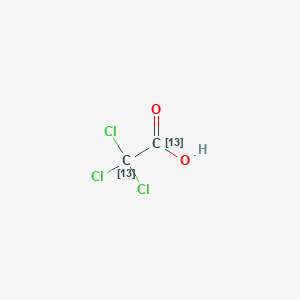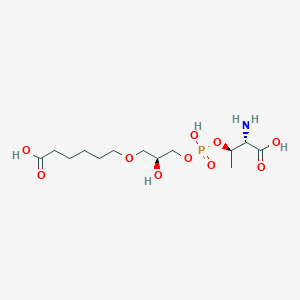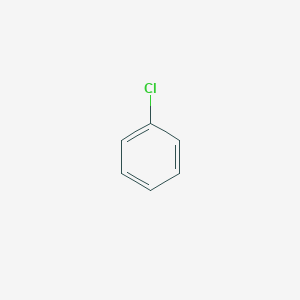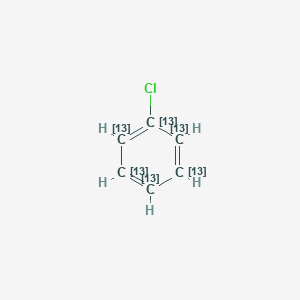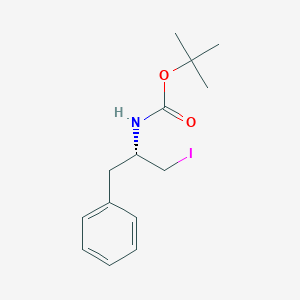
(S)-N-Boc-|A-(iodomethyl)benzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Boc-|A-(iodomethyl)benzeneethanamine, also known as Boc-protected amino alcohol or Boc-Iodo-Alcohol, is an important intermediate in organic synthesis. It has a wide range of applications in scientific research, especially in the field of medicinal chemistry.
Scientific Research Applications
Photocatalysis : Materials like (BiO)2CO3 have been studied for their photocatalytic properties, applicable in healthcare, environmental remediation, and energy conversion. Such materials can inspire the use of related compounds in similar applications (Ni, Sun, Zhang, & Dong, 2016).
Medicinal Chemistry : Benzoxaborole compounds have shown a broad spectrum of therapeutic applications, including antibacterial, antifungal, and antiviral properties. This highlights the potential for structurally similar compounds to be developed for pharmaceutical uses (Nocentini, Supuran, & Winum, 2018).
Supramolecular Chemistry : Benzene-1,3,5-tricarboxamide derivatives, for example, are utilized for their self-assembling properties in nanotechnology and polymer science, indicating the potential for (S)-N-Boc-|(iodomethyl)benzeneethanamine in designing new materials and molecular architectures (Cantekin, de Greef, & Palmans, 2012).
Mechanism of Action
Target of Action
It’s worth noting that this compound belongs to the class of boc-protected amines . Boc-protected amines are often used in organic synthesis as they can protect amine groups from unwanted reactions, allowing chemists to selectively manipulate other parts of the molecule .
Mode of Action
The mode of action of Boc-protected amines involves the protection and deprotection of the amine group. The Boc group can be added to the amine under mild conditions using Boc anhydride (Boc2O) and a base . The resulting Boc-protected amine is stable towards most nucleophiles and bases . When the protection is no longer needed, the Boc group can be removed under acidic conditions . This allows for selective reactions to be carried out on different parts of the molecule.
Biochemical Pathways
Boc-protected amines are commonly used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the impact of this compound on biochemical pathways would largely depend on the final product that it is used to synthesize.
Result of Action
The result of the compound’s action would depend on the context in which it is used. In organic synthesis, the primary result would be the successful protection of an amine group, allowing for selective reactions to be carried out on other parts of the molecule . If used in the synthesis of a pharmaceutical, the result of its action would be determined by the biological activity of the final product.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc protection and deprotection reactions are sensitive to pH . The reactions are typically carried out in a controlled laboratory environment to ensure optimal conditions. Furthermore, the compound should be stored in a refrigerated environment to maintain its stability .
properties
IUPAC Name |
tert-butyl N-[(2S)-1-iodo-3-phenylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWACWHUQANTFH-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565797 |
Source


|
| Record name | tert-Butyl [(2S)-1-iodo-3-phenylpropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Boc-|A-(iodomethyl)benzeneethanamine | |
CAS RN |
154669-56-4 |
Source


|
| Record name | tert-Butyl [(2S)-1-iodo-3-phenylpropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

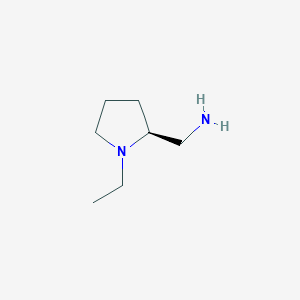
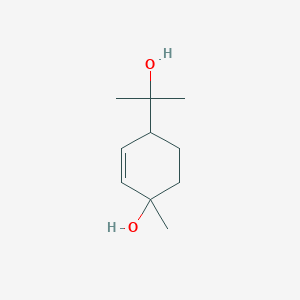
![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)
